7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
“7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound with the molecular formula C8H7BrN2O2 . It is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative that is a heterocyclic building block for various natural and synthetic organic compounds .
Physical And Chemical Properties Analysis
The compound “7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one” has a molecular weight of 243.06 . Other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Anti-inflammatory Applications
Benzoxazinone derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis, asthma, and inflammatory bowel disease .
Analgesic Effects
These compounds also exhibit analgesic effects, meaning they can relieve pain without causing loss of consciousness. They can be used to develop new painkillers that are less addictive and have fewer side effects compared to opioids .
Antifungal Activity
The antifungal properties of benzoxazinone derivatives make them useful in the development of new antifungal agents. They can be used to treat fungal infections, which are becoming increasingly resistant to existing medications .
Neuroprotective Properties
Benzoxazinones have shown neuroprotective activities, suggesting they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. They may help in protecting neurons from damage and improving cognitive functions .
Antibacterial Applications
These compounds have been found to possess antibacterial activities, which could lead to the synthesis of new antibiotics. With the growing concern over antibiotic resistance, benzoxazinone derivatives could provide a new line of defense against bacterial infections .
Synthesis of Fused Heterocycles
Benzoxazinone derivatives serve as starting compounds for the synthesis of fused heterocycles, such as quinazolin-4-one. These heterocycles have various pharmacological significances and can lead to the development of drugs with diverse therapeutic activities .
properties
IUPAC Name |
7-amino-6-bromo-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXSUNGQVRGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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